molecular formula C21H19BrN2OS2 B2466692 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-80-7

2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2466692
CAS No.: 877652-80-7
M. Wt: 459.42
InChI Key: CRZQYSJDXNZCSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through various methods . One effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been proposed to yield 63–71% of the product .

Scientific Research Applications

Synthesis and Anti-HIV Activity

Compounds related to 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their potential anti-HIV-1 activity. These compounds, particularly derivatives with benzyl and difluorobenzyl substituents, have demonstrated virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro, highlighting their potential as candidates for further development in anti-HIV therapies (Novikov et al., 2004).

Central Nervous System Depressant Activity

Derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and assessed for their central nervous system depressant activity. Specifically, 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and their derivatives were characterized and exhibited marked sedative actions in experimental models, indicating their potential application in developing new sedatives or CNS depressants (Manjunath et al., 1997).

Antitumor Activity

Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also uncovered compounds with potent antitumor activity. For instance, certain derivatives have shown significant efficacy against liver and breast cancer cell lines, suggesting their usefulness in cancer treatment strategies (Edrees & Farghaly, 2017).

Antibacterial and Antifungal Activity

New derivatives of 2-(substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones have been explored for their antibacterial and antifungal properties. These compounds demonstrated higher antifungal activity than fluconazole against Candida species and showed promising antibacterial activity, highlighting their potential in addressing drug-resistant infections (Kahveci et al., 2020).

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZQYSJDXNZCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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